molecular formula C16H18BrN3O3S B12244055 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12244055
M. Wt: 412.3 g/mol
InChI Key: PWSOWALHZWUQPN-UHFFFAOYSA-N
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Description

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a pyrrolidine ring The presence of a bromobenzenesulfonyl group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a corresponding alcohol.

Scientific Research Applications

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Pyridazine derivatives: Compounds with a pyridazine ring are known for their diverse pharmacological properties.

Uniqueness

What sets 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine apart is the combination of the pyridazine and pyrrolidine rings with the bromobenzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18BrN3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

3-[[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]methoxy]-6-methylpyridazine

InChI

InChI=1S/C16H18BrN3O3S/c1-12-6-7-16(19-18-12)23-11-13-8-9-20(10-13)24(21,22)15-5-3-2-4-14(15)17/h2-7,13H,8-11H2,1H3

InChI Key

PWSOWALHZWUQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=CC=C3Br

Origin of Product

United States

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